N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
CAS No.: 872856-75-2
Cat. No.: VC6659064
Molecular Formula: C21H16FN5O2S
Molecular Weight: 421.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872856-75-2 |
|---|---|
| Molecular Formula | C21H16FN5O2S |
| Molecular Weight | 421.45 |
| IUPAC Name | N-(4-acetylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H16FN5O2S/c1-13(28)14-2-6-16(7-3-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,26,29) |
| Standard InChI Key | AIEBYPNFMNCVPS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Introduction
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized through multi-step reactions involving the condensation of pyrazole rings with pyrimidine precursors. The process often involves the use of commercially available reagents and catalysts like potassium carbonate to facilitate the formation of the desired heterocyclic structures.
Synthesis Steps:
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Preparation of Pyrazole Precursors: This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
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Condensation with Pyrimidine Precursors: The pyrazole ring is then condensed with a pyrimidine precursor, often in the presence of a base, to form the pyrazolo[3,4-d]pyrimidine core.
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Functionalization: The core structure is further functionalized by introducing various substituents, such as fluorophenyl or acetylphenyl groups, to enhance biological activity.
Research Findings and Future Directions
While specific research findings on N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide are not available, studies on related compounds suggest that these derivatives hold promise for drug development. Future research should focus on optimizing synthesis methods, evaluating biological activities, and conducting in-depth structure-activity relationship (SAR) studies to enhance efficacy and reduce toxicity.
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